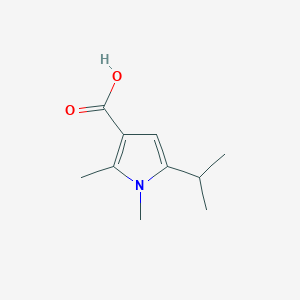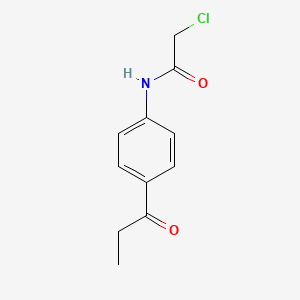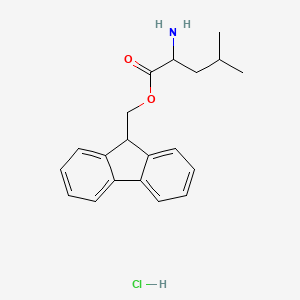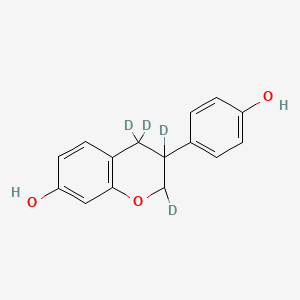![molecular formula C12H16BrNO3 B12313447 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is used in agriculture to control a variety of pests. This compound is characterized by its molecular formula C12H16BrNO3 and a molecular weight of 302.2 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on insect physiology and biochemistry.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in agricultural practices to control pest populations and improve crop yields.
Mécanisme D'action
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase and associated pathways involved in neurotransmission.
Comparaison Avec Des Composés Similaires
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with other similar compounds such as:
N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but different functional groups, leading to variations in reactivity and applications.
N-[2-(4-bromophenoxy)ethyl]acetamide: Another related compound with different functional groups and applications.
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine: A compound with extended ethoxy chains, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups that confer its insecticidal properties and its ability to inhibit acetylcholinesterase effectively.
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
HDTQMFBSRPVMTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)CCOC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)

![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)

![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)


![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
